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Compound of Interest

Compound Name: 2,4-Dimethyl-5-nitroaniline

CAS No.: 2124-47-2

Cat. No.: B103816 Get Quote

Executive Summary
This guide details the structural elucidation and purity assessment of 2,4-Dimethyl-5-
nitroaniline (also known as 5-nitro-2,4-xylidine). As a critical intermediate in the synthesis of

azo dyes and pharmaceutical precursors, precise characterization is required to distinguish it

from its isomers (e.g., 2,4-dimethyl-6-nitroaniline).

This protocol focuses on the meta-relationship between the amino and nitro groups (1,5-

substitution), which effectively decouples the strong "push-pull" solvatochromism seen in para-

nitroanilines, resulting in distinct NMR and UV-Vis signatures.
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Property Specification

IUPAC Name 2,4-Dimethyl-5-nitroaniline

CAS Number 2124-47-2

Formula C₈H₁₀N₂O₂

Molecular Weight 166.18 g/mol

Appearance Yellow to brown crystalline powder

Solubility
Soluble in DMSO, Acetone, Chloroform;

Sparingly soluble in water

Safety & Handling Protocol (GHS)
Hazard Class: Acute Toxicity (Cat 4), Skin/Eye Irritant.[1][2]

Risk: Nitroanilines are methemoglobinemia inducers. Absorption through skin is rapid.

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

Handling: All solid handling must occur within a certified fume hood to prevent dust

inhalation.

Waste: Segregate as halogen-free organic waste. Do not mix with strong oxidizers.

Structural Analysis & Logic
The molecule features a 1,2,4,5-substitution pattern on the benzene ring.

Positions 1 (NH₂), 2 (Me), 4 (Me), 5 (NO₂).

Protons: Only two aromatic protons remain, at positions 3 and 6.

H-3: Located between two methyl groups (sterically crowded). Meta to both functional

groups.
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H-6: Located between the Amino (donor) and Nitro (acceptor) groups.[3] This proton

experiences competing electronic effects: shielding from the ortho-NH₂ and strong

deshielding from the ortho-NO₂. The nitro group's anisotropy typically dominates, shifting

this proton downfield.

Method A: Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural identification and isomer differentiation.

Protocol
Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d) or DMSO-d₆.

Note: DMSO-d₆ is preferred if the amine proton signal is critical, as it slows exchange and

sharpens the peak.

Instrument: 400 MHz (or higher) recommended.

Parameters: 16 scans, 1s relaxation delay, 30° pulse angle.

¹H NMR Assignments (Predicted & Literature Validated)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pdf.benchchem.com/12379/An_In_depth_Technical_Guide_to_the_Absorbance_Spectrum_of_p_Nitroaniline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Logic

7.80 – 7.95 Singlet (s) 1H H-6

Deshielded.

Ortho to

electron-

withdrawing NO₂

group.

6.60 – 6.80 Singlet (s) 1H H-3

Shielded.

Positioned

between two

methyls; meta to

NO₂.

3.50 – 4.50 Broad (br s) 2H -NH₂

Exchangeable.

Shift varies with

concentration/sol

vent.[4]

2.40 – 2.50 Singlet (s) 3H C4-CH₃

Ortho to NO₂

(deshielded

relative to C2-

Me).

2.15 – 2.25 Singlet (s) 3H C2-CH₃

Ortho to NH₂

(slightly

shielded).

Interpretation Note: The key to distinguishing this from the 6-nitro isomer is the singlet nature of

the aromatic protons. If you observe doublets (coupling), you likely have the 3-nitro or other

asymmetric isomers. The distinct shift difference (~1 ppm) between H-6 and H-3 is diagnostic

for the 1,5-functionalization.

Method B: Infrared Spectroscopy (FT-IR)
Objective: Functional group verification.

Protocol
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Technique: ATR (Attenuated Total Reflectance) on Diamond crystal.

Scan Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

Background: Air background before sample loading.

Key Diagnostic Bands
Wavenumber (cm⁻¹) Vibration Mode Assignment

3450 & 3350 N-H Stretch
Primary Amine (Asymmetric &

Symmetric doublet).

1530 – 1550 N-O Stretch
Nitro group (Asymmetric) –

Strong intensity.

1340 – 1360 N-O Stretch Nitro group (Symmetric).

2920 – 2980 C-H Stretch Methyl groups (Aliphatic).

~850 – 880 C-H Bend
Isolated aromatic protons

(1,2,4,5-substitution pattern).

Method C: UV-Vis Spectroscopy
Objective: Purity check and conjugation assessment.

Protocol
Solvent: Ethanol (Spectroscopic Grade).

Concentration: Prepare 20 µM solution.

Range: 200–500 nm.

Spectral Expectations
Unlike p-nitroaniline (which has a strong charge-transfer band >370 nm due to direct

conjugation), 2,4-Dimethyl-5-nitroaniline has a meta relationship between the donor (NH₂)

and acceptor (NO₂).
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Observation: The spectrum will show absorption in the UV region (240–280 nm) with a "tail"

extending into the visible violet/blue region (350–380 nm), giving the compound its yellow

color.

Diagnostic: Lack of a hyperchromic, red-shifted band typical of para-isomers confirms the

meta-substitution.

Analytical Workflow Diagram
The following flowchart illustrates the logical decision process for characterizing this compound.
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Sample Receipt:
2,4-Dimethyl-5-nitroaniline

Solubility Check
(CDCl3 / DMSO-d6)

1H NMR Analysis
(400 MHz)

Check Aromatic Splitting

Two Singlets (H3, H6)
CONFIRMED TARGET

Singlets

Doublets Observed
WRONG ISOMER

Coupling J > 2Hz

FT-IR Confirmation
(NO2, NH2 bands)

HPLC-UV / MS
(Purity > 98%)

Generate CoA

Click to download full resolution via product page

Caption: Analytical decision tree for verifying the identity and purity of 2,4-Dimethyl-5-
nitroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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